

# CAS number and molecular weight of NMDA-IN-2

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## Compound of Interest

Compound Name: *Nmda-IN-2*

Cat. No.: *B12399483*

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## An In-depth Technical Guide to NMDA-IN-2

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the NMDA receptor modulator currently identified as **NMDA-IN-2**. While publicly available information on a compound precisely named "**NMDA-IN-2**" is limited, this guide focuses on a closely related and likely identical molecule, "NMDA receptor modulator 2," identified in chemical databases. This document details its chemical properties, presumed signaling pathways based on general NMDA receptor function, and standardized experimental protocols relevant to its study. The information is intended to provide a foundational understanding for researchers and professionals in drug development and neuroscience.

### Compound Identification and Properties

Initial searches for "**NMDA-IN-2**" did not yield a specific registered compound. However, a compound with a similar designation, "NMDA receptor modulator 2," is available in the PubChem database and is presumed to be the molecule of interest.

Table 1: Chemical and Physical Properties of NMDA Receptor Modulator 2

| Property          | Value  | Source     |
|-------------------|--|------------|
| CAS Number        | 2758255-05-7   | PubChem    |
| Molecular Formula | C <sub>13</sub> H <sub>11</sub> F <sub>3</sub> N <sub>2</sub> O <sub>2</sub> | PubChem    |
| Molecular Weight  | 284.23 g/mol   | PubChem[1] |
| IUPAC Name        | 5-{2-[4-(trifluoromethyl)phenyl]ethyl}-1,4-dihydropyrazine-2,3-dione         | PubChem    |
| Synonyms          | NMDA receptor modulator 2, CHEMBL5194769                                     | PubChem[1] |

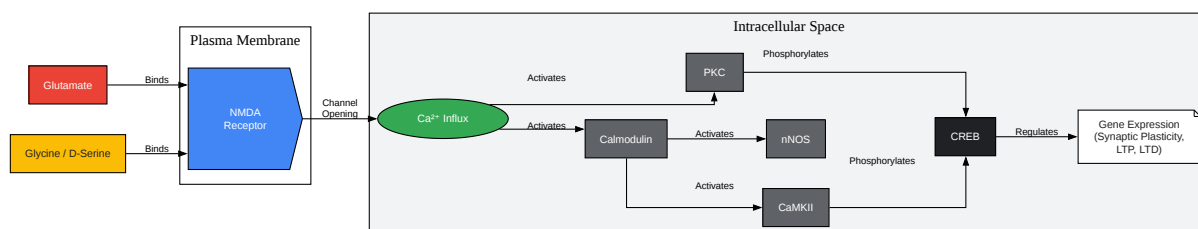
## Introduction to NMDA Receptor Signaling

N-methyl-D-aspartate (NMDA) receptors are a class of ionotropic glutamate receptors critical for synaptic plasticity, learning, and memory.[2] Their activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. A key characteristic of NMDA receptors is their voltage-dependent block by magnesium ions (Mg<sup>2+</sup>) at resting membrane potential. Upon depolarization of the postsynaptic membrane, the Mg<sup>2+</sup> block is relieved, allowing for the influx of cations, most notably Calcium (Ca<sup>2+</sup>). This Ca<sup>2+</sup> influx acts as a crucial second messenger, initiating a cascade of intracellular signaling pathways.

The specific mechanism of action for **NMDA-IN-2** as a modulator is not yet detailed in publicly available literature. It could potentially act as an agonist, antagonist, or allosteric modulator at one of the receptor's binding sites.

## General NMDA Receptor Signaling Pathway

The following diagram illustrates a generalized signaling pathway initiated by NMDA receptor activation. The precise downstream effects can vary depending on the specific subunit composition of the receptor and the cellular context.



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Caption: Generalized NMDA Receptor Signaling Pathway.

## Experimental Protocols for Studying NMDA Receptor Modulators

The following are detailed methodologies for key experiments typically used to characterize the activity of NMDA receptor modulators like **NMDA-IN-2**.

### Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through NMDA receptors in response to agonist application and to determine the effect of modulators.

Objective: To characterize the effect of **NMDA-IN-2** on NMDA receptor-mediated currents in cultured neurons or brain slices.

Materials:

- Cultured primary neurons (e.g., hippocampal or cortical) or acutely prepared brain slices.

- External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl<sub>2</sub>, 10 HEPES, 10 glucose, 0.001 glycine, pH 7.4.
- Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.
- NMDA (N-methyl-D-aspartate) stock solution.
- **NMDA-IN-2** stock solution in a suitable solvent (e.g., DMSO).
- Patch-clamp amplifier and data acquisition system.

#### Procedure:

- Prepare cultured neurons or brain slices according to standard laboratory protocols.
- Transfer the preparation to the recording chamber and perfuse with the external solution.
- Establish a whole-cell patch-clamp recording from a target neuron.
- Hold the cell at a negative potential (e.g., -70 mV) to maintain the Mg<sup>2+</sup> block.
- Apply NMDA (e.g., 100 μM) and glycine (e.g., 10 μM) to elicit an NMDA receptor-mediated current. To isolate the NMDA component, AMPA receptor antagonists (e.g., CNQX) can be included in the external solution.
- To observe the voltage-dependent block, apply a voltage ramp or step to positive potentials (e.g., +40 mV) to relieve the Mg<sup>2+</sup> block.
- After obtaining a stable baseline response to NMDA/glycine, co-apply **NMDA-IN-2** at various concentrations.
- Record the changes in the amplitude and kinetics of the NMDA receptor-mediated current in the presence of **NMDA-IN-2**.
- Wash out **NMDA-IN-2** to observe the reversibility of its effect.

## Calcium Imaging

This method is used to measure changes in intracellular calcium concentrations following NMDA receptor activation and modulation.

Objective: To determine the effect of **NMDA-IN-2** on NMDA receptor-mediated calcium influx.

Materials:

- Cultured primary neurons.
- Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
- External solution as described for electrophysiology.
- NMDA and glycine stock solutions.
- **NMDA-IN-2** stock solution.
- Fluorescence microscope with a sensitive camera and appropriate filter sets.

Procedure:

- Plate neurons on glass coverslips suitable for imaging.
- Load the cells with the calcium indicator dye according to the manufacturer's instructions (e.g., incubate with 2-5  $\mu$ M Fluo-4 AM for 30-45 minutes at 37°C).
- Wash the cells with the external solution to remove excess dye.
- Mount the coverslip on the microscope stage and perfuse with the external solution.
- Acquire a baseline fluorescence signal.
- Apply NMDA/glycine to stimulate the NMDA receptors and record the increase in intracellular fluorescence, which corresponds to an increase in intracellular  $\text{Ca}^{2+}$ .
- Wash out the agonists and allow the fluorescence to return to baseline.
- Pre-incubate the cells with **NMDA-IN-2** for a defined period.

- Re-apply NMDA/glycine in the presence of **NMDA-IN-2** and record the fluorescence response.
- Compare the amplitude of the calcium transients in the presence and absence of **NMDA-IN-2** to determine its modulatory effect.

## Illustrative Data Presentation

The following tables are examples of how quantitative data for **NMDA-IN-2** could be structured. Please note that the data presented here is hypothetical and for illustrative purposes only, as specific experimental data for **NMDA-IN-2** is not currently available in the public domain.

Table 2: Hypothetical Electrophysiological Data for **NMDA-IN-2**

| NMDA-IN-2 Conc. (μM) | Peak Current (% of Control) | IC <sub>50</sub> / EC <sub>50</sub> (μM) |
|----------------------|-----------------------------|--|
| 0.1                  | 95 ± 5                      | \multirow{5}{*}{1.2}                     |
| 0.5                  | 78 ± 6                      |  |
| 1.0                  | 52 ± 4                      |  |
| 5.0                  | 23 ± 3                      |  |
| 10.0                 | 11 ± 2                      |  |

Table 3: Hypothetical Calcium Imaging Data for **NMDA-IN-2**

| NMDA-IN-2 Conc. (μM) | ΔF/F <sub>0</sub> (% of Control) | IC <sub>50</sub> / EC <sub>50</sub> (μM) |
|----------------------|----------------------------------|--|
| 0.1                  | 92 ± 7                           | \multirow{5}{*}{1.5}                     |
| 0.5                  | 75 ± 8                           |  |
| 1.0                  | 48 ± 5                           |  |
| 5.0                  | 21 ± 4                           |  |
| 10.0                 | 9 ± 3                            |  |

## Conclusion

**NMDA-IN-2**, likely corresponding to "NMDA receptor modulator 2" (CAS 2758255-05-7), represents a novel compound for which detailed public research is still emerging. This guide provides the foundational chemical information and outlines the standard experimental approaches necessary for its characterization. The provided protocols for electrophysiology and calcium imaging are robust methods to determine its specific mechanism of action as an NMDA receptor modulator. Further research is required to elucidate its precise binding site, subunit selectivity, and downstream signaling effects to fully understand its therapeutic potential for neurological disorders.

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## References

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